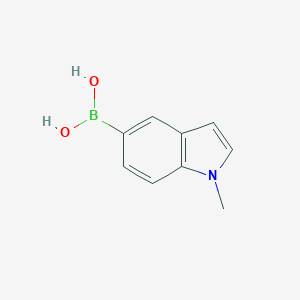

N-Methylindole-5-boronic acid

Description

N-Methylindole-5-boronic acid (C₉H₁₀BNO₂) is a boronic acid derivative of indole, a heterocyclic aromatic compound. The molecule features a methyl group attached to the indole nitrogen and a boronic acid (-B(OH)₂) substituent at the 5-position of the indole ring. Boronic acids are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals like palladium. This compound is widely utilized in pharmaceutical research for constructing bioactive molecules, such as kinase inhibitors and anticancer agents, owing to its structural rigidity and electronic properties.

Propriétés

IUPAC Name |

(1-methylindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWDZJWBRYIJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374954 | |

| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192182-55-1 | |

| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Borylation of N-Methylindole

Direct borylation of preformed N-methylindole represents a straightforward route. Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and palladium catalysts, is widely used for introducing boronic ester groups. For example, a protocol adapted from thiazole borylation involves:

-

Substrate Preparation : Starting with 5-bromo-N-methylindole, synthesized via bromination of N-methylindole using N-bromosuccinimide (NBS) under radical conditions.

-

Miyaura Borylation : Reacting 5-bromo-N-methylindole with B₂pin₂ in the presence of Pd(dba)₂ and Xantphos ligand, yielding the pinacol boronic ester.

-

Hydrolysis : Acidic hydrolysis of the boronic ester to the free boronic acid using HCl.

This method achieves moderate yields (50–65%) but requires rigorous control of reaction conditions to prevent deboronation.

Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura coupling enables the introduction of boronic acid groups via cross-coupling of halogenated indoles with boronic acids. A representative example from triazinyl-indole synthesis illustrates:

| Step | Reagent/Condition | Role | Outcome |

|---|---|---|---|

| 1 | 5-Bromo-N-methylindole | Substrate | Provides halogenated scaffold |

| 2 | Pd(dba)₂ (2.5 mol%), Xantphos (5 mol%) | Catalyst/Ligand | Facilitates C–B bond formation |

| 3 | B₂pin₂ (1.2 equiv), Cs₂CO₃ (1 equiv) | Boron source/Base | Generates boronic ester intermediate |

| 4 | CPME/H₂O (4:1), 106°C, 45 min | Solvent system | Optimizes reaction efficiency |

This protocol reported a 73% isolated yield for analogous systems, highlighting the importance of ligand selection (Xantphos > RuPhos).

Modern Catalytic Systems

Palladium-Catalyzed Methods

Palladium remains the cornerstone of boronic acid synthesis. Key advancements include:

-

Ligand Design : Bulky phosphine ligands (e.g., Xantphos) enhance catalytic activity by stabilizing Pd(0) intermediates. In triazinyl-indole synthesis, Xantphos increased yields to 93% compared to 75% with PPh₃.

-

Solvent Optimization : Cyclopentyl methyl ether (CPME) outperforms toluene in reducing side reactions, as evidenced by a 99% conversion rate in CPME vs. 85% in MTBE.

Nickel-Catalyzed Borylation

While less common, nickel catalysts offer cost advantages. A nickel/N-heterocyclic carbene (NHC) system demonstrated efficacy in borylating electron-deficient heteroarenes, though specific data for N-methylindole-5-boronic acid remain unexplored.

Reaction Optimization and Challenges

Regioselectivity Control

Achieving 5-substitution exclusively is complicated by competing 2- and 3-borylation. Strategies to enhance regioselectivity include:

Stability and Purification

This compound is prone to protodeboronation under acidic or aqueous conditions. Stabilization methods include:

-

In Situ Generation : Using boronic esters (e.g., pinacol esters) during synthesis, followed by mild hydrolysis.

-

Lyophilization : Freeze-drying under reduced pressure minimizes decomposition.

Case Studies and Experimental Data

Case Study: Pd/Xantphos-Catalyzed Borylation

A scaled-up synthesis adapted from yielded the following results:

| Parameter | Value |

|---|---|

| Catalyst | Pd(dba)₂ (2.5 mol%) |

| Ligand | Xantphos (5 mol%) |

| Solvent | CPME/H₂O (4:1) |

| Temperature | 106°C |

| Time | 45 min |

| Yield | 73% |

This protocol minimized Boc deprotection and side reactions, underscoring the ligand’s role in stabilizing the active Pd species.

Analyse Des Réactions Chimiques

Types of Reactions: N-Methylindole-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted indoles.

Applications De Recherche Scientifique

Chemical Synthesis

Catalytic Applications

N-Methylindole-5-boronic acid has been identified as an effective catalyst in various organic reactions. Its derivatives can catalyze esterification and other transformations, often outperforming traditional catalysts like boric acid. For example, N-methyl-4-boronopyridinium iodide has shown superior catalytic activity in the esterification of alpha-hydroxycarboxylic acids.

Suzuki Coupling Reactions

The compound is particularly valuable in Suzuki coupling reactions, where it forms reversible covalent bonds with diols. This property allows for the efficient formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules .

Pharmaceutical Applications

Enzyme Inhibitors

this compound and its derivatives have been explored as enzyme inhibitors. Their unique structural features enable them to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents .

Cancer Therapy

The compound has been investigated for its role in boron neutron capture therapy (BNCT), where boron-containing compounds are selectively delivered to tumor cells. Upon neutron irradiation, these compounds release high-energy particles that can destroy cancer cells while sparing surrounding healthy tissue .

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties, inhibiting the growth of various microbial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Sensor Technology

Sensing Applications

The reversible covalent bonding capabilities of this compound make it suitable for developing sensors that detect saccharides and anions. The interaction between boronic acids and diols is fundamental to creating selective sensing technologies, which can have applications in biochemical assays and environmental monitoring .

Bioconjugate Chemistry

Construction of Bioconjugates

this compound serves as a building block for bioconjugates—multifunctional constructs that combine biomolecules with specific therapeutic payloads. The dynamic covalent functionality allows for the design of stimuli-responsive drug delivery systems, enhancing targeted therapy approaches in cancer treatment .

Case Study 1: Catalytic Efficiency

In a study comparing various boronic acids as catalysts for esterification reactions, this compound demonstrated superior yields and reaction rates compared to traditional catalysts like boric acid, highlighting its potential in synthetic organic chemistry.

Case Study 2: Antimicrobial Efficacy

A research project evaluated the antimicrobial properties of this compound against several bacterial strains. Results showed significant inhibition rates, suggesting its viability as a candidate for antibiotic development .

Mécanisme D'action

The mechanism of action of N-Methylindole-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the indole moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This section compares N-Methylindole-5-boronic acid with structurally related boronic acid derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural Analogues

Indole-5-boronic Acid

- Structure : Lacks the methyl group on the indole nitrogen.

- Key Differences :

- The absence of the N-methyl group reduces steric hindrance, enhancing reactivity in certain coupling reactions.

- Lower lipophilicity compared to N-methylated derivatives, impacting membrane permeability in drug design.

N-Ethylindole-5-boronic Acid

- Structure : Features an ethyl group instead of a methyl group on the indole nitrogen.

- Key Differences :

- Increased alkyl chain length enhances lipophilicity but may reduce solubility in aqueous media.

- Bulkier substituents can hinder regioselectivity in cross-coupling reactions.

5-Bromoindole

- Structure : Replaces the boronic acid group with a bromine atom.

- Key Differences :

- Bromine acts as a leaving group in nucleophilic substitutions, whereas boronic acids participate in metal-catalyzed couplings.

- Lower synthetic versatility for constructing complex aryl-aryl bonds compared to boronic acids.

Physicochemical Properties

| Property | This compound | Indole-5-boronic Acid | N-Ethylindole-5-boronic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 175.00 | 161.00 | 189.00 |

| Melting Point (°C) | 215–217 (decomposes) | 198–200 | 195–197 |

| Solubility in H₂O | Slightly soluble | Moderately soluble | Poorly soluble |

| pKa (Boronic Acid) | ~8.5 | ~8.3 | ~8.6 |

Data compiled from spectral and crystallographic databases.

Reactivity in Suzuki-Miyaura Coupling

- This compound :

- Indole-5-boronic Acid :

- N-Ethylindole-5-boronic Acid :

Research Findings and Challenges

- Stability Issues: this compound exhibits superior air and moisture stability compared to non-methylated analogs, attributed to the electron-donating methyl group.

- Synthetic Limitations : Scalability challenges arise due to the high cost of boronating reagents and purification difficulties for N-alkylated derivatives.

- Emerging Trends : Recent studies highlight its utility in covalent organic frameworks (COFs) for catalytic applications, though competing derivatives (e.g., pyridine-boronic acids) show higher porosity.

Activité Biologique

N-Methylindole-5-boronic acid (CAS Number: 192182-55-1) is a boronic acid derivative of indole, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its versatile reactivity, particularly in catalyzing cross-coupling reactions and its potential therapeutic applications.

Chemical Structure and Properties

This compound features a boron atom attached to an indole ring, which is known for its stability and non-toxic nature. The compound can form reversible covalent bonds with diols, a property that is exploited in various chemical transformations, including the Suzuki-Miyaura coupling reaction.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BNO₂ |

| Molecular Weight | 174.99 g/mol |

| CAS Number | 192182-55-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

The primary biological activity of this compound is attributed to its ability to form boronate esters through reversible covalent bonding with diols. This mechanism is crucial for its role in various biochemical pathways, including:

- Enzyme Inhibition : this compound has been shown to inhibit specific microbial strains, suggesting its potential as an antimicrobial agent .

- Catalysis : The compound serves as an effective catalyst in organic synthesis, particularly in cross-coupling reactions that are essential for constructing complex organic molecules.

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties. It has been reported to inhibit the growth of various microbial strains, which may be attributed to its structural characteristics that allow it to interact effectively with microbial targets .

Case Study: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against several bacterial strains. The results indicated a significant reduction in microbial growth, demonstrating its potential utility in developing new antimicrobial therapies.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 12 | 100 |

Applications in Drug Development

This compound is being explored for its potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing targeted therapeutics. The compound's role as a building block for bioconjugates highlights its versatility in creating multifunctional constructs for selective drug delivery systems.

Pharmacokinetics and Toxicity

While this compound is generally regarded as stable and non-toxic, further studies are required to fully understand its pharmacokinetics and potential side effects. Preliminary assessments indicate that it may cause skin irritation and serious eye damage under certain conditions .

Future Research

Ongoing research aims to elucidate the precise molecular interactions of this compound with biological targets. Investigating its effects on cellular signaling pathways and gene expression will provide deeper insights into its therapeutic potential.

Q & A

How is N-Methylindole-5-boronic acid synthesized and characterized in palladium-catalyzed cross-coupling reactions?

Level : Basic

Methodological Answer :

this compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, in allylic cross-coupling, the pinacol ester derivative of this compound reacts with primary or secondary homoallylic electrophiles under optimized conditions (e.g., Pd catalysts, ligand systems like XPhos or SPhos). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Experimental protocols should detail catalyst loading, solvent systems, and reaction times to ensure reproducibility .

What analytical techniques are critical for confirming the identity and purity of this compound?

Level : Basic

Methodological Answer :

Key techniques include:

- NMR Spectroscopy : To confirm the boronic acid moiety and indole substitution pattern (e.g., ¹H/¹³C NMR and ¹¹B NMR if available).

- HPLC/GC-MS : To assess purity and detect residual solvents or byproducts.

- Elemental Analysis : To verify stoichiometry.

For new compounds, additional methods like X-ray crystallography or infrared (IR) spectroscopy may be required. Known compounds should reference prior literature with identical spectral data .

How can researchers address low yields in cross-coupling reactions involving this compound?

Level : Advanced

Methodological Answer :

Low yields may stem from competing β-hydride elimination, catalyst poisoning, or steric hindrance. Strategies include:

- Optimizing Catalyst Systems : Testing Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., bulky phosphines for sterically demanding substrates).

- Varying Reaction Conditions : Adjusting temperature, solvent polarity (e.g., THF vs. DMF), and boronate equivalents.

- Using Pinacol Esters : These derivatives often improve stability and reactivity, as seen in reactions yielding ≥11:1 branched/linear product ratios .

What role does the boronic acid group play in molecular recognition and sensing applications?

Level : Advanced

Methodological Answer :

The boronic acid group binds diols (e.g., saccharides) via reversible boronate ester formation and interacts with anions. This property enables applications in:

- Biomolecule Detection : For example, boronic acid-mediated PCR assays exploit glucose moiety interactions to detect 5-hydroxymethylcytosine (5hmC) in DNA .

- Sensor Design : Boronic acid-based chemosensors use fluorescence quenching or enhancement upon analyte binding. Selectivity can be tuned by modifying the indole scaffold’s electronic properties .

How can researchers design experiments to detect biomolecules using this compound?

Level : Advanced

Methodological Answer :

A stepwise approach includes:

Target Identification : Select analytes with diol/anion motifs (e.g., glucose, RNA).

Sensor Functionalization : Conjugate the boronic acid to fluorophores or electrochemical tags.

Validation : Use competitive binding assays (e.g., with alizarin red S) or NMR titration to quantify binding constants.

Application Testing : For PCR-based detection, optimize boronic acid concentration to inhibit Taq polymerase selectively at glucosylated 5hmC sites .

How can contradictions in reactivity data across studies be resolved?

Level : Advanced

Methodological Answer :

Contradictions often arise from differences in reaction conditions or substrate specificity. To resolve them:

- Systematic Replication : Reproduce experiments using identical catalyst systems and purity standards.

- Computational Modeling : Density functional theory (DFT) can predict reaction pathways and identify steric/electronic bottlenecks.

- Meta-Analysis : Compare datasets from multiple studies (e.g., yields with varying Pd loadings) to isolate variables .

What strategies ensure reproducibility in synthesizing this compound derivatives?

Level : Basic

Methodological Answer :

- Detailed Protocols : Document exact stoichiometry, solvent drying methods, and inert atmosphere procedures.

- Batch Consistency : Use standardized starting materials (e.g., CAS-registered reagents).

- Supplementary Data : Provide NMR spectra, HPLC chromatograms, and melting points in supporting information .

How can computational tools aid in predicting the reactivity of this compound?

Level : Advanced

Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions.

- Molecular Dynamics : Simulate boronic acid-diol interactions to design sensors with enhanced affinity.

- Cheminformatics : Use QSAR (quantitative structure-activity relationship) models to correlate substituent effects with reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.